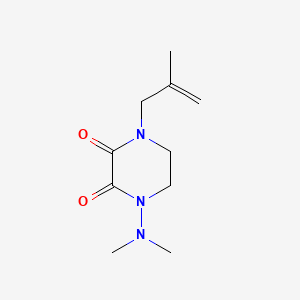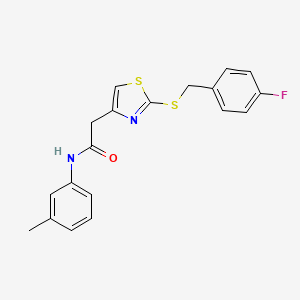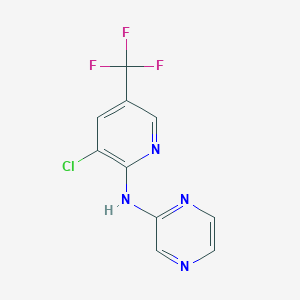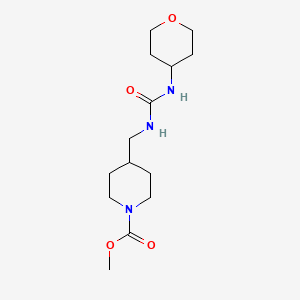
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, also known as DCPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders. DCPG belongs to the class of compounds known as mGluR antagonists, which are known to modulate the activity of glutamate receptors in the brain.
科学的研究の応用
Inhibitory Effects on Enzymes
N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine and related compounds have been studied extensively for their inhibitory effects on various enzymes. For instance, certain N-substituted N-(phenylsulfonyl)glycines show significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These studies suggest that N-phenyl substitution might enhance the affinity for the enzyme, indicating potential therapeutic applications in managing diabetes-related conditions (Deruiter, Borne, & Mayfield, 1989).
Dentistry and Adhesive Bonding
In the field of dentistry, derivatives of this compound have been evaluated for their contribution to dentin adhesive bonding. A study comparing the molar efficiency of N-(3,4-Dichlorophenyl)-glycine with other analogues in dentin bonding revealed insights into the molecular interactions and effectiveness of these compounds in dental applications (Miniotis, Bennett, & Johnston, 1993).
Environmental Studies and Water Treatment
This compound has also been identified as a contaminant in water treatment and environmental studies. Investigations into the behavior of this compound in municipal sewage treatment plants and its presence in surface water indicate its environmental impact and the mechanisms of its transformation and degradation (Krause & Schöler, 2000).
Interaction with Metal Ions
The interaction of N-(phenylsulfonyl)glycine with metal ions such as cadmium and zinc has been explored to understand the metal-induced amide deprotonation and the effect of ligands like 2,2'-bipyridine on this process. These studies are crucial for comprehending the chelating properties and potential applications of these compounds in various fields, including biochemistry and material sciences (Gavioli et al., 1991).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLCZROXOJZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)


![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)

![2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide](/img/structure/B2795324.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)
![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)
![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)
